Head-to-Head In Vivo Fat-Intake Suppression: Cyclo(Asp-Pro) vs. Linear Asp-Pro Dipeptide
In a direct comparator study using rats adapted to a three-choice macronutrient diet, cyclo(Asp-Pro) produced near-maximal inhibition of fat intake (50% reduction) at a dose of 0.03 nmol administered intracerebroventricularly (ICV). In the same study, the linear Asp-Pro dipeptide was completely inactive at all doses tested, confirming that cyclization is an absolute prerequisite for biological activity in this pathway [1].
| Evidence Dimension | In vivo fat intake inhibition (ICV, rat three-choice macronutrient diet) |
|---|---|
| Target Compound Data | Near-maximal inhibition (50% reduction in fat intake) at 0.03 nmol dose |
| Comparator Or Baseline | Linear Asp-Pro dipeptide: no detectable inhibition at any dose tested |
| Quantified Difference | Cyclo(Asp-Pro) active at 0.03 nmol; linear Asp-Pro inactive (qualitative all-or-none difference) |
| Conditions | Male Sprague-Dawley rats; three-choice macronutrient diet (high-fat, high-carbohydrate, high-protein); ICV administration; measurement of 30-min food intake |
Why This Matters
This demonstrates that the DKP ring is an essential pharmacophoric element—not merely a pharmacokinetic enhancer—making cyclo(Asp-Pro) irreplaceable by its linear precursor for any study interrogating enterostatin-mediated fat-intake regulation.
- [1] Lin L, Okada S, York DA, Bray GA. Structural requirements for the biological activity of enterostatin. Peptides. 1994;15(5):849-854. PMID: 7984504. View Source
